molecular formula C11H12Cl2O3S B8444672 2-Chloro-4-(2-methyl-3-oxobutan-2-yl)benzene-1-sulfonyl chloride

2-Chloro-4-(2-methyl-3-oxobutan-2-yl)benzene-1-sulfonyl chloride

Cat. No.: B8444672
M. Wt: 295.2 g/mol
InChI Key: WFVVYKQUWHWZMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(2-methyl-3-oxobutan-2-yl)benzene-1-sulfonyl chloride is a useful research compound. Its molecular formula is C11H12Cl2O3S and its molecular weight is 295.2 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H12Cl2O3S

Molecular Weight

295.2 g/mol

IUPAC Name

2-chloro-4-(2-methyl-3-oxobutan-2-yl)benzenesulfonyl chloride

InChI

InChI=1S/C11H12Cl2O3S/c1-7(14)11(2,3)8-4-5-10(9(12)6-8)17(13,15)16/h4-6H,1-3H3

InChI Key

WFVVYKQUWHWZMT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C)(C)C1=CC(=C(C=C1)S(=O)(=O)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-(3-chlorophenyl)-3-methylbutan-2-one (15 g, 76 mmol) in CHCl3 (100 mL) was added chlorosulfuric acid (101 mL, 20 eq) at 0° C. over 2 h. Next SOCl2 (20 mL) was added dropwise to the reaction mixture over 30 min under nitrogen. The reaction mixture was slowly warmed to room temperature and stirred overnight. The mixture was slowly added to ice-water and then extracted with EtOAc. The combined extracts were washed with brine, dried over MgSO4 and evaporated. The residue was purified by chromatography (silica, Hex/EtOAc=9:1 to 4:1) to give 2-chloro-4-(2-methyl-3-oxobutan-2-yl)benzene-1-sulfonyl chloride as a yellow solid (9.8 g, 43%). 1H NMR (400 MHz, CDCl3) δ 8.12 (d, J=8.4 Hz, 1H), 7.54 (s, 1H), 7.37 (d, J=2.2 Hz, 1H), 2.03 (s, 3H), 1.56 (s, 6H).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
101 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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